NU6140 (CAS 444723-13-1) is a highly cell-permeable, purine-based ATP-competitive inhibitor utilized primarily as a precision chemical probe for kinase profiling and cell cycle regulation workflows. It demonstrates potent, selective inhibition of CDK2-cyclin A (IC50 = 0.41 μM) while maintaining strict selectivity against other cyclin-dependent kinases[1]. Furthermore, NU6140 exhibits high-affinity binding to Aurora A and Aurora B kinases at nanomolar concentrations (IC50 = 67 nM and 35 nM, respectively)[2]. For procurement teams and assay developers, this dual-affinity profile provides a highly reproducible, titratable material for isolating specific apoptotic and cell-cycle arrest pathways, offering distinct advantages over broader-spectrum pan-CDK inhibitors.
Substituting NU6140 with generic pan-CDK inhibitors like Dinaciclib or older purine analogs like Purvalanol A compromises assay specificity and workflow efficiency. Dinaciclib acts as a static pan-CDK inhibitor across all doses, failing to offer the concentration-dependent Aurora-to-CDK switching capability that defines NU6140's utility in polypharmacology screening[1]. Furthermore, Purvalanol A exhibits significant sub-micromolar off-target binding to CDK1, CDK5, and CDK7, which introduces reproducibility issues and confounds CDK2-specific phenotypic data[2]. Finally, using broad-spectrum alternatives fails to achieve the complete abrogation of survivin required for accurate taxane-induced apoptosis modeling, making NU6140 a strictly necessary selection for these specific experimental architectures[2].
When utilized in combination with paclitaxel, NU6140 demonstrates a significantly stronger synergistic apoptotic response compared to the baseline purine analog Purvalanol A. In HeLa cell models, NU6140 required a 3.8-fold lower concentration to achieve 50% cell death and induced approximately 4-fold higher activation of caspase-3 and caspase-9 [1]. This quantitative difference is driven by NU6140's capacity to completely abrogate the active, Thr34-phosphorylated form of the antiapoptotic protein survivin, a mechanism not fully replicated by Purvalanol A [1].
| Evidence Dimension | IC50 for cell death in paclitaxel combination |
| Target Compound Data | 2.3 ± 0.2 μmol/L |
| Comparator Or Baseline | Purvalanol A (8.7 ± 0.4 μmol/L) |
| Quantified Difference | 3.8-fold lower concentration required for 50% lethality; 4-fold higher caspase activation. |
| Conditions | HeLa cells treated with paclitaxel. |
Enables procurement of a more potent sensitizer for combination therapy modeling, reducing required compound volumes and minimizing baseline formulation toxicity.
While many purine-based inhibitors suffer from broad-spectrum CDK activity, NU6140 is structurally optimized for CDK2-cyclin A (IC50 = 0.41 μM) while maintaining strict selectivity against other CDKs. Compared to Purvalanol A, which exhibits sub-micromolar off-target inhibition of CDK1 (0.4 μM), CDK5 (0.24 μM), and CDK7 (0.1 μM), NU6140 shows IC50 values of >3.9 μM for all off-target CDKs tested (e.g., CDK1 = 6.6 μM; CDK7 = 3.9 μM)[1].
| Evidence Dimension | Off-target CDK inhibition (CDK1, CDK5, CDK7) |
| Target Compound Data | Off-target IC50s ranging from 3.9 μM to 15 μM |
| Comparator Or Baseline | Purvalanol A (Off-target IC50s ranging from 0.1 μM to 0.4 μM) |
| Quantified Difference | NU6140 eliminates sub-micromolar off-target CDK binding, offering >9-fold selectivity for CDK2 over other CDKs. |
| Conditions | Cell-free kinase binding assays. |
Improves assay reproducibility and data purity by preventing experimental confounding from CDK1/5/7 pathways, ensuring that observed phenotypes are strictly CDK2-driven.
NU6140 offers a distinct, dose-dependent polypharmacological profile that differentiates it from pan-CDK inhibitors like Dinaciclib. Transcription Factor Activity Profiling (TFAP) reveals that Dinaciclib maintains a static consensus CDK inhibitory signature across all tested concentrations (30 nM to 20 μM) [1]. In contrast, NU6140 functions as a potent Aurora A/B inhibitor at low concentrations (matching the Aurora consensus signature) and switches to a CDK inhibitory signature at higher concentrations (e.g., 6.7 μM)[1].
| Evidence Dimension | Kinase target signature across concentration gradients |
| Target Compound Data | Aurora signature at low nM; CDK signature at 6.7 μM |
| Comparator Or Baseline | Dinaciclib (Static CDK signature from 30 nM to 20 μM) |
| Quantified Difference | NU6140 provides a biphasic, titratable dual-target profile, whereas Dinaciclib is strictly a pan-CDK inhibitor regardless of dose. |
| Conditions | FACTORIAL Transcription Factor Activity Profiling (TFAP) assay. |
Enhances laboratory workflow efficiency by allowing researchers to procure a single compound that acts as two distinct probes (Aurora vs. CDK2) depending entirely on the formulation concentration.
For cell synchronization and cell cycle analysis, NU6140 provides a highly specific G2-phase arrest mechanism, differentiating it from common M-phase inhibitors like nocodazole. While nocodazole arrests cells in the M-phase, NU6140 treatment significantly decreases histone 3 (H3) phosphorylation at Serine 10, confirming that cells are blocked specifically in the G2 phase and prevented from entering mitosis [1].
| Evidence Dimension | Cell cycle arrest phase and Histone 3 (Ser10) phosphorylation |
| Target Compound Data | Decreased H3 phosphorylation (confirms G2 arrest) |
| Comparator Or Baseline | Nocodazole (Increased H3 phosphorylation, confirms M-phase arrest) |
| Quantified Difference | NU6140 blocks mitotic entry (G2 arrest), whereas nocodazole halts cells after mitotic entry (M arrest). |
| Conditions | Flow cytometry and phosphorylation analysis in hES and hEC cell lines. |
Provides researchers with a reliable, procurement-ready tool for isolating G2-phase biological processes without the confounding effects of M-phase entry.
NU6140 is a validated selection for developing synergistic apoptosis models with paclitaxel. Its ability to completely abrogate Thr34-phosphorylated survivin makes it a necessary procurement item for laboratories modeling advanced chemo-sensitization pathways [1].
For workflows requiring the sequential interrogation of Aurora kinase and CDK2 pathways, NU6140 serves as a dual-purpose probe. Procurement of this single compound allows assay developers to isolate Aurora inhibition at nanomolar doses and CDK2 inhibition at micromolar doses[2].
When experimental protocols require strict G2-phase arrest without M-phase entry, NU6140 provides a precise chemical block. It is routinely selected over nocodazole for workflows that monitor pre-mitotic pluripotency marker expression (e.g., NANOG, OCT4) in stem cell models[3].